molecular formula C12H15BrN2O B1468425 1-[(4-Bromophenyl)acetyl]pyrrolidin-3-amine CAS No. 1247504-81-9

1-[(4-Bromophenyl)acetyl]pyrrolidin-3-amine

Cat. No. B1468425
CAS RN: 1247504-81-9
M. Wt: 283.16 g/mol
InChI Key: PTOOYFSNKJFEDA-UHFFFAOYSA-N
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Description

The compound “1-[(4-Bromophenyl)acetyl]pyrrolidin-3-amine” is a chemical compound that is not widely documented in the literature. It is a derivative of pyrrolidine , a five-membered nitrogen heterocycle used widely by medicinal chemists to obtain compounds for the treatment of human diseases . The pyrrolidine ring is of great interest due to its ability to efficiently explore the pharmacophore space due to sp3-hybridization, its contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .


Synthesis Analysis

The synthesis of pyrrolidine derivatives, such as “1-[(4-Bromophenyl)acetyl]pyrrolidin-3-amine”, is typically achieved through ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings . The stereogenicity of carbons in the pyrrolidine ring is a significant feature, and the different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates .


Molecular Structure Analysis

The molecular structure of “1-[(4-Bromophenyl)acetyl]pyrrolidin-3-amine” is characterized by a pyrrolidine ring, which is a five-membered nitrogen heterocycle . This structure allows for efficient exploration of the pharmacophore space due to sp3-hybridization .

Future Directions

The future directions for research on “1-[(4-Bromophenyl)acetyl]pyrrolidin-3-amine” and related compounds could involve further exploration of their biological and pharmacological activities. Pyrrolidine derivatives have been shown to have diverse biological activities, and there is potential for the design of new pyrrolidine compounds with different biological profiles .

properties

IUPAC Name

1-(3-aminopyrrolidin-1-yl)-2-(4-bromophenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15BrN2O/c13-10-3-1-9(2-4-10)7-12(16)15-6-5-11(14)8-15/h1-4,11H,5-8,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTOOYFSNKJFEDA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1N)C(=O)CC2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[(4-Bromophenyl)acetyl]pyrrolidin-3-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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